molecular formula C23H20ClN5O3S B11619160 N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]phenyl}acetamide

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]phenyl}acetamide

Cat. No.: B11619160
M. Wt: 482.0 g/mol
InChI Key: KYLDCJDFSFAKRJ-UHFFFAOYSA-N
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Description

N-(4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE: is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the sulfonamide group and the chlorobenzene moiety. The final step involves the acetylation of the amino group on the phenyl ring.

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoxaline ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the sulfonamide group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoxaline core can engage in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Heparinoid: A compound with structures similar to heparin, found in marine organisms.

Uniqueness

N-(4-{[3-(4-CHLOROBENZENESULFONAMIDO)-7-METHYLQUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE is unique due to its combination of a quinoxaline core, a sulfonamide group, and a chlorobenzene moiety. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like dichloroaniline and heparinoid.

Properties

Molecular Formula

C23H20ClN5O3S

Molecular Weight

482.0 g/mol

IUPAC Name

N-[4-[[3-[(4-chlorophenyl)sulfonylamino]-7-methylquinoxalin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C23H20ClN5O3S/c1-14-3-12-20-21(13-14)28-22(26-18-8-6-17(7-9-18)25-15(2)30)23(27-20)29-33(31,32)19-10-4-16(24)5-11-19/h3-13H,1-2H3,(H,25,30)(H,26,28)(H,27,29)

InChI Key

KYLDCJDFSFAKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC=C(C=C3)NC(=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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